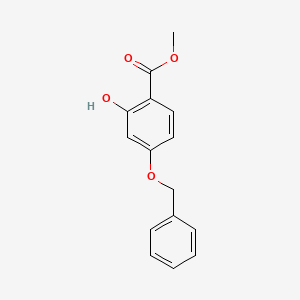

Methyl 4-(benzyloxy)-2-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYPTZODBQEMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279980 | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-29-2 | |

| Record name | NSC14990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis and characterization of Methyl 4-(benzyloxy)-2-hydroxybenzoate. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[1][2][3] This document details a robust and reproducible synthetic protocol via the Williamson ether synthesis, offers in-depth explanations for procedural choices, and establishes a self-validating framework through rigorous analytical characterization. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to the preparation and verification of this key chemical building block.

Strategic Approach: Retrosynthetic Analysis

The synthesis of this compound (the target molecule) is most logically approached through a Williamson ether synthesis. This strategy involves the formation of an ether linkage by reacting an alkoxide (or in this case, a phenoxide) with an alkyl halide.

Our retrosynthetic disconnection breaks the target molecule at the benzylic ether bond. This yields two commercially available and relatively inexpensive starting materials: Methyl 2,4-dihydroxybenzoate and Benzyl Bromide . The phenolic hydroxyl group at the 4-position of Methyl 2,4-dihydroxybenzoate is more acidic and sterically less hindered than the hydroxyl group at the 2-position, making it more reactive for selective alkylation under basic conditions.

Synthesis Methodology

The forward synthesis is a classic SN2 reaction. A base is used to deprotonate the more reactive 4-hydroxyl group of Methyl 2,4-dihydroxybenzoate, forming a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of Benzyl Bromide, displacing the bromide leaving group to form the desired ether.

Principle and Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the reliable formation of ethers.[4][5] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][6]

-

Step 1: Deprotonation. A base, in this case, anhydrous potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group. Potassium carbonate is a moderately weak base, which is advantageous as it selectively deprotonates the more acidic 4-OH group without causing hydrolysis of the methyl ester.[6] It is also inexpensive, easy to handle, and its solid nature simplifies workup.

-

Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as a powerful nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide in a backside attack, inverting the stereochemistry if a chiral center were present (which it is not in this case).[4]

-

Step 3: Displacement. The bromide ion is displaced as the leaving group, and the new C-O ether bond is formed.[4]

The choice of a primary alkyl halide (benzyl bromide) is critical, as the SN2 mechanism is sensitive to steric hindrance. Tertiary alkyl halides would lead to elimination products instead of ethers.[4]

Detailed Experimental Protocol

This protocol is designed for reproducibility and scalability.

Materials & Reagents:

-

Methyl 2,4-dihydroxybenzoate (98%+)

-

Benzyl Bromide (98%+)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Hexane (ACS grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add Methyl 2,4-dihydroxybenzoate (1.0 eq), anhydrous Potassium Carbonate (1.5 eq), and acetone (100 mL).

-

Scientist's Insight: Acetone is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic starting materials but does not participate in the reaction, facilitating a high reaction rate for the SN2 mechanism.[5] Using an excess of K₂CO₃ ensures complete deprotonation of the phenol.

-

-

Addition of Alkyl Halide: While stirring the mixture, add Benzyl Bromide (1.1 eq) dropwise using a syringe or dropping funnel.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain the reflux for 8-12 hours.

-

Scientist's Insight: The reaction is conducted at reflux to provide the necessary activation energy and ensure a reasonable reaction rate. Reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) to observe the consumption of the starting material.

-

-

Workup - Quenching and Extraction: After cooling to room temperature, filter the solid K₂CO₃ and potassium bromide byproduct. Concentrate the filtrate using a rotary evaporator to remove the acetone. Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Scientist's Insight: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound as a white solid.[1]

Caption: Overall workflow for the synthesis of the target compound.

Safety Precautions

-

Benzyl Bromide: This compound is a lachrymator and is corrosive.[7][8] It causes severe skin burns and eye damage.[9] Always handle Benzyl Bromide in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][10]

-

Acetone: Acetone is a flammable liquid. Ensure no open flames or spark sources are near the reaction setup.

-

General: Standard laboratory safety practices should be followed throughout the procedure.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following techniques provide a self-validating system: if the experimental data match the expected values, the synthesis is successful.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. The expected spectrum for this compound will show distinct signals for the methyl ester, the benzylic methylene protons, the aromatic protons on both rings, and the hydroxyl proton.

-

¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.

Table 1: Predicted NMR Data for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| -OCH₃ (Ester) | ~3.9 | ~52 | Typical range for a methyl ester. |

| -O-CH₂ -Ph | ~5.1 | ~70 | Methylene protons adjacent to an oxygen and a phenyl group. |

| Aromatic H (Benzoate Ring) | 6.5-7.8 | 102-164 | Complex splitting pattern due to ortho and meta coupling. The proton ortho to the ester is typically furthest downfield. |

| Aromatic H (Benzyl Ring) | ~7.4 | 127-136 | Protons on the unsubstituted benzyl ring. |

| -OH | ~10.8 | - | A broad singlet, significantly downfield due to intramolecular hydrogen bonding with the adjacent ester carbonyl. |

| C =O (Ester) | - | ~170 | Characteristic chemical shift for an ester carbonyl carbon. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |

| C=O Stretch (Ester) | 1650 - 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether/Ester) | 1050 - 1300 | Strong |

Scientist's Insight: The broadness of the O-H stretch is indicative of hydrogen bonding.[11] The strong absorption around 1680 cm⁻¹ is a clear confirmation of the ester carbonyl group.[11]

Physical and Chromatographic Characterization

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₁₅H₁₄O₄), the expected molecular weight is 258.27 g/mol .[2][12] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 258.

Melting Point: A sharp melting point is a strong indicator of purity. The reported melting point for this compound is approximately 104°C (377 K).[2] A broad melting range would suggest the presence of impurities.

Thin Layer Chromatography (TLC): TLC is used to assess purity and monitor reaction progress. A pure compound should appear as a single spot on the TLC plate.

Caption: A logical flow for the structural validation of the final product.

Conclusion

This guide has outlined a reliable and well-understood method for the synthesis of this compound. By following the detailed Williamson ether synthesis protocol and applying the rigorous, multi-technique characterization framework, researchers can confidently prepare and validate this important chemical intermediate. The emphasis on the rationale behind experimental choices and the inclusion of safety protocols are intended to empower scientists to not only reproduce this synthesis but also to intelligently adapt it for their specific research and development needs.

References

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. Available at: [Link]

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(12), o3382. Available at: [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzyl Bromide. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Raman Research Institute Digital Repository. Methyl 4-benzyloxy-2-hydroxybenzoate. Available at: [Link]

- Google Patents. (2022). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Available at: [Link]

- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.

-

Edubirdie. Williamson Ether Synthesis. Available at: [Link]

-

Chemspace. This compound. Available at: [Link]

- Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Available at: [Link]

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem, National Center for Biotechnology Information. Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. Available at: [Link]

-

ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 7. westliberty.edu [westliberty.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. This compound - C15H14O4 | CSSB00000717722 [chem-space.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-(benzyloxy)-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 22, 2026

Abstract

Introduction

Methyl 4-(benzyloxy)-2-hydroxybenzoate (C₁₅H₁₄O₄, Molar Mass: 258.27 g/mol ) is a member of the benzyloxybenzoate class of organic compounds.[1] Its structure, featuring a protected phenol and a benzoate ester, makes it a valuable precursor in the synthesis of various organic molecules, including pharmaceuticals and materials for liquid crystal displays.[1][2] A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and characterization in any research and development setting.

Molecular Structure:

Caption: Molecular Structure of this compound.

Synthesis

A common method for the synthesis of this compound involves the reaction of methyl 2,4-dihydroxybenzoate with benzyl chloride in the presence of a weak base, such as potassium carbonate, in a suitable solvent like methyl ethyl ketone. The reaction mixture is typically refluxed for several hours.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Following the reaction, the product is typically extracted and purified by column chromatography.[1]

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted based on the known chemical structure and spectral data of analogous compounds. Experimental data, when available, should be consulted for definitive assignments.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, the methyl ester protons, and the hydroxyl proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Ar-OH |

| ~7.8 | d | 1H | Ar-H (ortho to -COOCH₃) |

| ~7.4-7.3 | m | 5H | Phenyl-H of benzyl group |

| ~6.5 | dd | 1H | Ar-H (ortho to -OH, meta to -COOCH₃) |

| ~6.4 | d | 1H | Ar-H (meta to -OH and -COOCH₃) |

| ~5.1 | s | 2H | -O-CH₂ -Ph |

| ~3.9 | s | 3H | -COOCH₃ |

Interpretation:

-

The downfield singlet at approximately 10.5 ppm is characteristic of the intramolecularly hydrogen-bonded phenolic proton.

-

The aromatic region will display signals for the two distinct aromatic rings. The five protons of the benzyl group's phenyl ring are expected to appear as a multiplet around 7.3-7.4 ppm.

-

The three protons on the benzoate ring will show distinct signals due to their different electronic environments.

-

The singlet at around 5.1 ppm corresponds to the two benzylic protons.

-

The singlet at approximately 3.9 ppm is assigned to the three protons of the methyl ester group.

3.1.2 ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester) |

| ~165 | Ar-C -OH |

| ~162 | Ar-C -OCH₂Ph |

| ~136 | Ar-C (ipso, benzyl group) |

| ~132 | Ar-C -H (ortho to -COOCH₃) |

| ~129 | Ar-C -H (benzyl group) |

| ~128 | Ar-C -H (benzyl group) |

| ~127 | Ar-C -H (benzyl group) |

| ~108 | Ar-C -H (ortho to -OH, meta to -COOCH₃) |

| ~105 | Ar-C (ipso, attached to -COOCH₃) |

| ~101 | Ar-C -H (meta to -OH and -COOCH₃) |

| ~70 | -O-C H₂-Ph |

| ~52 | -COOC H₃ |

Interpretation:

-

The carbonyl carbon of the ester group is expected to be the most downfield signal, around 170 ppm.

-

The aromatic carbons attached to oxygen atoms will also be in the downfield region.

-

The remaining aromatic carbons will appear in the typical range of 100-140 ppm.

-

The benzylic carbon and the methyl ester carbon will be the most upfield signals.

3.1.3 Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules would be followed.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Disclaimer: The following IR data is predicted based on the functional groups present in the molecule and data from analogous compounds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | O-H stretch (phenolic, hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ester, conjugated and hydrogen-bonded) |

| 1600, 1500, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1150 | Strong | C-O stretch (phenol) |

Interpretation:

-

A broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.

-

The strong absorption at around 1680 cm⁻¹ is indicative of the carbonyl group of the ester, with its frequency lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Strong C-O stretching bands will be present for the ester, ether, and phenol functionalities.

3.2.1 Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The PubChemLite database provides predicted m/z values for various adducts of this compound.[3] The nominal mass of the molecular ion [M]⁺˙ is 258.

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 258, corresponding to the molecular weight of the compound.

-

Loss of a Methoxy Radical ([M - •OCH₃]⁺): A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃), which would result in a peak at m/z 227.

-

Tropylium Ion ([C₇H₇]⁺): The most characteristic peak for compounds containing a benzyl group is the tropylium ion at m/z 91, which is often the base peak.

-

Loss of a Benzyl Radical ([M - •C₇H₇]⁺): Cleavage of the benzyl group would lead to a fragment at m/z 167.

3.3.1 Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules and would likely produce the fragmentation pattern described above. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z 259 or other adducts.[3]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound. While experimental data is not fully available, the predicted NMR, IR, and MS data, in conjunction with the provided synthesis and experimental protocols, offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The structural features of this molecule give rise to a unique spectroscopic fingerprint that can be used for its unambiguous identification and characterization.

References

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChemLite. Retrieved January 22, 2026, from [Link]

-

Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved January 22, 2026, from [Link]

- Ghosh, S., et al. (2008). Design, synthesis and characterization of novel photochromic liquid crystals. Journal of Materials Chemistry, 18(3), 225-233.

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 4-(benzyloxy)-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-2-hydroxybenzoate is a molecule of significant interest in the fields of materials science and pharmaceutical development. As a member of the benzyloxybenzoate family, it serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and liquid crystals.[1][2] Its molecular architecture, featuring a protected phenol and a benzoate ester, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive technical overview of the crystal structure of this compound, alongside its synthesis, physicochemical properties, and key applications, providing a valuable resource for researchers in related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molecular Weight | 258.26 g/mol | [1] |

| Melting Point | 377 K (104 °C) | [1] |

| Appearance | Colourless plates | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of the para-hydroxyl group of methyl 2,4-dihydroxybenzoate. This selective protection is a key step in utilizing the differential reactivity of the two hydroxyl groups for further synthetic transformations.

Experimental Protocol

The following protocol is based on the method described in the crystallographic study by Palakshamurthy et al.[1]

Materials:

-

Methyl 2,4-dihydroxybenzoate

-

Benzyl chloride

-

Anhydrous potassium carbonate

-

Methyl ethyl ketone (MEK)

-

Chloroform

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ethanol

-

Silica gel (60-120 mesh)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl 2,4-dihydroxybenzoate (1 mmol), benzyl chloride (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in methyl ethyl ketone.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the reaction mixture with chloroform.

-

Washing: Wash the organic layer with water to remove any remaining potassium carbonate and other water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the chloroform by rotary evaporation to yield the crude product as a white solid.

-

Purification: Purify the crude solid by column chromatography on silica gel using a 5% ethyl acetate in hexane solution as the eluent.[3]

-

Recrystallization: Recrystallize the purified product from pure ethanol to obtain colorless plates of this compound.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoate and benzyl rings, the methylene protons of the benzyl group, the methyl ester protons, and the hydroxyl proton. The aromatic protons would appear in the range of 6.5-8.0 ppm, with splitting patterns determined by their substitution. The benzylic protons would likely appear as a singlet around 5.1 ppm. The methyl ester protons would be a singlet at approximately 3.9 ppm, and the phenolic hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal, typically above 165 ppm. The aromatic carbons would resonate in the 100-165 ppm region, with carbons attached to oxygen appearing at lower field. The methylene carbon of the benzyl group would be expected around 70 ppm, and the methyl ester carbon around 52 ppm.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the hydroxyl group around 3200 cm⁻¹. A strong C=O stretching vibration for the ester carbonyl group would be observed around 1700-1730 cm⁻¹. C-O stretching bands for the ester and ether linkages would be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be visible.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ at m/z 258. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 227, and the cleavage of the benzyl group to produce a prominent peak at m/z 91, corresponding to the tropylium cation.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the triclinic space group P-1 with two molecules in the unit cell.[1]

Crystallographic Data

| Parameter | Value |

| Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7731 (10) |

| b (Å) | 7.9855 (14) |

| c (Å) | 14.046 (3) |

| α (°) | 89.490 (6) |

| β (°) | 80.111 (5) |

| γ (°) | 87.210 (6) |

| Volume (ų) | 637.16 (19) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.346 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R-factor | 0.042 |

| Data obtained from Palakshamurthy et al.[1] |

Molecular Geometry and Conformation

The molecule consists of a methyl benzoate core with a hydroxyl group at the 2-position and a benzyloxy group at the 4-position. The dihedral angle between the two benzene rings is 67.18 (8)°, indicating a non-planar conformation.[1] An important feature of the molecular structure is an intramolecular O—H···O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group, which generates an S(6) ring motif.[1]

Caption: Key molecular and crystal structure features.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of this compound are linked into zigzag chains propagating along the[1] direction by intermolecular C—H···O hydrogen bonds.[1] Additionally, C—H···π interactions are present, further stabilizing the crystal packing.[1] These non-covalent interactions play a crucial role in defining the overall three-dimensional architecture of the crystal.

Applications

Materials Science

Methyl 4-(benzyloxy)-2-hydroxybenzoates are recognized as essential components in the development of liquid crystals.[1][2] Specifically, they are precursors for the synthesis of rod-shaped liquid crystals that can exhibit a monotropic nematic mesophase.[1] The rigid core provided by the benzyloxybenzoate structure, combined with the potential for introducing flexible side chains, allows for the fine-tuning of the mesomorphic properties of the resulting materials.

Drug Development

Protected benzyloxyphenols and benzyloxybenzoates are a significant class of compounds in the synthesis of pharmaceuticals and natural products.[1][2] this compound serves as a versatile building block, allowing for selective modification at the hydroxyl group or the ester functionality. For instance, a related compound, Methyl 4-(benzyloxy)-3-methoxybenzoate, is a key intermediate in the synthesis of the antineoplastic drug Cediranib, which has shown promise in treating lung and breast cancer.[4] The structural motifs present in this compound are found in various biologically active molecules, highlighting its potential as a starting material for the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound, a compound of considerable interest in both materials science and medicinal chemistry. The comprehensive analysis of its synthesis, physicochemical properties, and crystal packing, supported by crystallographic data, offers valuable insights for researchers. The well-defined molecular geometry and the nature of the intermolecular interactions are key determinants of its solid-state properties and its utility as a precursor for liquid crystals. Furthermore, its role as a versatile synthetic intermediate underscores its importance in the ongoing development of novel pharmaceutical agents.

References

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

- Ghosh, P., K. M. K. Swamy, and S. K. K. Kumar. "Synthesis and characterization of new thermotropic liquid crystals with a lateral methoxy group." Phase Transitions 81.10 (2008): 939-948.

- Kashi, M., et al. "Synthesis and mesomorphic properties of new calamitic liquid crystals with a terminal cyano group." Journal of Molecular Liquids 157.2-3 (2010): 119-124.

- Pifferi, G., and M. Pinza. "Chemistry and pharmacology of some benzyloxy derivatives." Il Farmaco, Edizione Scientifica 32.8 (1977): 602-614.

- Tangdenpaisal, K., et al. "Solid-supported synthesis of a library of substituted 2-aminobenzimidazoles.

- Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography 64.1 (2008): 112-122.

-

Wang, L., & Zhang, Y. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1562. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Properties for Methyl 4-(benzyloxy)-2-hydroxybenzoate

Foreword: The Imperative of Early-Stage Computational Insight in Drug Discovery

In the modern pharmaceutical landscape, the path from a promising chemical entity to a market-approved therapeutic is fraught with challenges, high attrition rates, and staggering costs. A significant proportion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, which are often not identified until late-stage preclinical or even clinical development. The paradigm has therefore shifted towards a "fail early, fail cheap" model, where potential liabilities are identified and mitigated at the earliest possible stages. In silico computational modeling has emerged as an indispensable tool in this regard, offering rapid, cost-effective, and increasingly accurate predictions of a molecule's physicochemical and pharmacokinetic properties before a single gram is synthesized.[1][2]

This technical guide provides a comprehensive overview of the in silico prediction of key properties for Methyl 4-(benzyloxy)-2-hydroxybenzoate (CAS: 5427-29-2), a molecule with a structural motif of interest in medicinal chemistry and materials science.[3] We will move beyond a mere listing of predicted values, delving into the causality behind the selection of computational tools, the interpretation of the generated data, and the strategic implications for drug development professionals. This document is designed to serve as a practical, hands-on guide for researchers, scientists, and drug development professionals, empowering them to leverage computational chemistry for more informed decision-making.

The Subject Molecule: this compound

To embark on our in silico analysis, we must first unequivocally identify the molecule of interest. The primary identifier for a chemical structure in most computational platforms is the Simplified Molecular Input Line Entry System (SMILES) string.

-

Molecule: this compound

-

Molecular Formula: C₁₅H₁₄O₄

-

Molecular Weight: 258.27 g/mol

-

Canonical SMILES: COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O[4][5]

This SMILES string serves as the digital key to unlocking the predictive power of various computational algorithms. It is a unique and unambiguous representation of the molecule's two-dimensional structure, which machine learning models use to derive predictions.[6]

The Computational Workflow: A Multi-Tool Approach for Robust Prediction

No single computational tool is infallible. Different platforms utilize distinct algorithms, training datasets, and statistical models, each with its own strengths and limitations. Therefore, a prudent in silico strategy involves a consensus-based approach, integrating data from multiple reputable sources to build a more holistic and reliable profile of the target molecule. For this guide, we have selected three widely-used, freely accessible, and well-validated web-based platforms:

-

SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool is renowned for its user-friendly interface and robust models for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[7][8]

-

ADMETlab 2.0: A comprehensive platform that evaluates a wide array of ADMET-related endpoints using a multi-task graph attention framework, providing extensive predictions on everything from solubility to toxicity.[1][9][10]

-

pkCSM: This tool specializes in predicting pharmacokinetic properties using a novel method based on graph-based signatures, which encode the distance patterns between atoms within the molecule.[11][12][13][14]

The following diagram illustrates the workflow employed in this guide:

The radar plot shows that the predicted properties (red hexagon) largely fall within the optimal pink area, with the exception of the fraction of sp3 hybridized carbons (INSATU), which is slightly low due to the molecule's aromatic nature. This is generally not considered a major liability.

Synthesis and Conclusion: A Holistic View of the In Silico Profile

The comprehensive in silico analysis of this compound paints a picture of a molecule with several promising drug-like features but also a couple of significant, actionable warnings.

Strengths:

-

Excellent Physicochemical Properties: The molecule exhibits a favorable balance of lipophilicity and solubility, a low molecular weight, and an optimal polar surface area.

-

High Predicted Oral Absorption: All indicators point towards good absorption from the gastrointestinal tract.

-

Good Drug-Likeness: The compound adheres to Lipinski's Rule of Five and shows a favorable bioavailability radar profile.

-

No Mutagenicity or Cardiotoxicity Flags: The absence of warnings for AMES toxicity and hERG inhibition is a significant positive.

Potential Liabilities & Strategic Recommendations:

-

Hepatotoxicity Risk: This is the most critical flag raised by the in silico analysis.

-

Recommendation: If this compound or its analogs are considered for further development, in vitro hepatotoxicity assays should be prioritized to validate or refute this prediction.

-

-

CYP450 Inhibition: The predicted inhibition of CYP3A4 and CYP2C9 raises concerns about the potential for drug-drug interactions.

-

Recommendation: Experimental CYP inhibition assays should be conducted early to determine the IC50 values. If inhibition is confirmed, medicinal chemistry efforts could be directed towards structural modifications that mitigate this effect.

-

-

Blood-Brain Barrier Penetration: This is a context-dependent property.

-

Recommendation: If the therapeutic target is outside the CNS, strategies to reduce BBB penetration (e.g., by increasing TPSA or introducing more polar groups) should be considered to avoid potential CNS side effects.

-

References

-

Benigni, R. (2019). In silico approaches to genetic toxicology: progress and future. Mutagenesis, 34, 1–2. [Link]

-

ADMETlab 2.0. (n.d.). Retrieved January 22, 2026, from [Link]

-

Physicochemical Factors Affecting Drug Absorption. (n.d.). Pharmacy 180. [Link]

-

Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2023). Frontiers in Pharmacology. [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2018). Journal of Cheminformatics. [Link]

-

Lipinski's rule of five. (n.d.). Wikipedia. [Link]

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. [Link]

-

This compound (C15H14O4). (n.d.). PubChemLite. [Link]

-

MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Journal of Cheminformatics. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

SwissADME. (n.d.). Swiss Institute of Bioinformatics. [Link]

-

Home-ADMElab: ADMET Prediction. (n.d.). [Link]

-

This compound. (n.d.). Chemspace. [Link]

-

Day 1 of 3: Using In Silico and In Vitro Approaches for Next Generation Risk Assessment of Potential. (2021). YouTube. [Link]

-

Physicochemical Factors Affecting Drug Absorption. (n.d.). Pharmacy 180. [Link]

-

ADMET prediction. (n.d.). Fiveable. [Link]

-

In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. (2020). Frontiers in Chemistry. [Link]

-

Interpretation-ADMElab. (n.d.). [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

A seminar on Physicochemical properties affecting drug absorption. (n.d.). SRM University. [Link]

-

In silico prediction of toxicity and its applications for chemicals at work. (2020). Safety and Health at Work. [Link]

-

Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Hou, T. J. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

-

Lipinski's Rule of 5. (n.d.). GARDP Revive. [Link]

-

Deep Learning Approaches in Predicting ADMET Properties. (2020). Expert Opinion on Drug Discovery. [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combination of Molecular Fingerprints and Machine Learning. (2015). Society of Toxicology. [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). PubMed Central. [Link]

-

Use of in silico methods for assessing toxicity. (2021). YouTube. [Link]

-

Computational Intelligence Methods for ADMET Prediction. (2019). ResearchGate. [Link]

-

ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). OmicsDI. [Link]

-

BDDCS, the Rule of 5 and Drugability. (2012). Advanced Drug Delivery Reviews. [Link]

-

ADMET in silico modelling: Towards prediction paradise?. (2002). Nature Reviews Drug Discovery. [Link]

-

Factors affecting drug absorption. (n.d.). SlideShare. [Link]

-

Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). (n.d.). Human Metabolome Database. [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (2002). Nature Reviews Drug Discovery. [Link]

-

In silico prediction of toxicity and its applications for chemicals at work. (2020). Safety and Health at Work. [Link]

-

PHYSICOCHEMICAL FACTORS AFFECTING DRUG ABSORPTION. (n.d.). SlideShare. [Link]

-

ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). Scite.ai. [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. [Link]

-

In Silico Prediction of Physicochemical Properties. (2008). Semantic Scholar. [Link]

-

PkCSM web server: Significance and symbolism. (n.d.). ResearchGate. [Link]

-

ADMET Predictions. (n.d.). Deep Origin. [Link]

-

Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. [Link]

-

SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Journal of Pharmaceutical Research International. [Link]

-

METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. [Link]

-

Can you explain how pkCSM works?. (n.d.). ResearchGate. [Link]

-

SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). (n.d.). SciSpace. [Link]

-

SwissADME. (n.d.). bio.tools. [Link]

Sources

- 1. omicsdi.org [omicsdi.org]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H14O4) [pubchemlite.lcsb.uni.lu]

- 5. This compound - C15H14O4 | CSSB00000717722 [chem-space.com]

- 6. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 9. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. pkCSM [biosig.lab.uq.edu.au]

- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wisdomlib.org [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

The Lynchpin of Advanced Synthesis: A Technical Guide to Methyl 4-(benzyloxy)-2-hydroxybenzoate

An In-depth Monograph for Chemical Research and Pharmaceutical Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of synthetic organic chemistry, the strategic selection of intermediates is paramount to the elegant and efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, Methyl 4-(benzyloxy)-2-hydroxybenzoate has emerged as a particularly versatile and valuable scaffold. Its unique arrangement of functional groups—a protected phenol, a nucleophilic hydroxyl group, and a modifiable ester—renders it a powerful precursor for a diverse array of high-value compounds, spanning from advanced materials to life-saving pharmaceuticals.

This technical guide provides an in-depth exploration of this compound, offering not just protocols, but a foundational understanding of its synthesis, characterization, and strategic applications. The insights contained herein are curated to empower researchers and drug development professionals to harness the full potential of this pivotal chemical intermediate.

Core Attributes and Strategic Value

This compound (C₁₅H₁₄O₄, Molar Mass: 258.27 g/mol ) is a crystalline solid at room temperature.[1] Its strategic value lies in the orthogonal reactivity of its functional groups. The benzyl ether provides robust protection for the C4-hydroxyl group, allowing for selective manipulation of the C2-hydroxyl and the methyl ester. This protecting group can be readily removed under mild hydrogenolysis conditions, a critical feature for late-stage deprotection in complex syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molar Mass | 258.27 g/mol | [1] |

| Melting Point | 377 K (104 °C) | [1] |

| Crystal System | Triclinic | [1] |

| Appearance | Colorless plates | [2] |

Synthesis and Mechanism: A Self-Validating Protocol

The most common and efficient synthesis of this compound is achieved through the selective O-benzylation of methyl 2,4-dihydroxybenzoate. This reaction is a classic example of a Williamson ether synthesis.

Causality Behind Experimental Choices

The choice of a weak base, such as potassium carbonate (K₂CO₃), is crucial for the regioselectivity of the reaction. The C4-hydroxyl group is more acidic than the C2-hydroxyl group due to the electron-withdrawing effect of the para-ester group. Consequently, the C4-phenoxide is preferentially formed, which then acts as the nucleophile. The C2-hydroxyl group, involved in intramolecular hydrogen bonding with the adjacent ester carbonyl, is less reactive. Methyl ethyl ketone (MEK) is a common solvent choice due to its appropriate boiling point for reflux and its ability to dissolve the reactants.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Figure 1: Williamson Ether Synthesis Mechanism. A diagram illustrating the key steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

-

Reaction Setup: To a solution of methyl 2,4-dihydroxybenzoate (1.0 mmol) in methyl ethyl ketone (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.5 mmol).

-

Addition of Reagent: Add benzyl chloride (1.2 mmol) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in chloroform (30 mL) and wash with water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer to obtain a crude solid. Purify the crude product by column chromatography on silica gel (60-120 mesh) using a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate).

-

Recrystallization: Recrystallize the purified product from ethanol to yield colorless plates of this compound.[2]

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Substrate:BnCl:Base) | 1 : 1.2 : 1.5 | A slight excess of benzyl chloride and base ensures complete consumption of the starting material. |

| Solvent | Methyl Ethyl Ketone (MEK) | Good solubility for reactants and appropriate reflux temperature. |

| Reaction Time | 12 hours | Typically sufficient for completion, but should be monitored by TLC. |

| Purification Method | Column Chromatography followed by Recrystallization | Ensures high purity of the final product. |

| Expected Yield | >85% | Based on literature precedents. |

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.8 (s, 1H, Ar-OH)

-

δ 7.8 (d, 1H, Ar-H)

-

δ 7.4-7.3 (m, 5H, Ar-H of benzyl group)

-

δ 6.6 (dd, 1H, Ar-H)

-

δ 6.5 (d, 1H, Ar-H)

-

δ 5.1 (s, 2H, -OCH₂Ph)

-

δ 3.9 (s, 3H, -COOCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 170.0 (C=O)

-

δ 164.0 (Ar-C)

-

δ 162.0 (Ar-C)

-

δ 136.0 (Ar-C)

-

δ 132.0 (Ar-C)

-

δ 128.8 (Ar-C)

-

δ 128.4 (Ar-C)

-

δ 127.5 (Ar-C)

-

δ 108.0 (Ar-C)

-

δ 105.0 (Ar-C)

-

δ 101.0 (Ar-C)

-

δ 70.5 (-OCH₂Ph)

-

δ 52.0 (-COOCH₃)

-

Infrared (IR) Spectroscopy

-

FT-IR (KBr, cm⁻¹):

-

~3400 cm⁻¹ (broad, O-H stretch of the phenolic hydroxyl group)

-

~3050 cm⁻¹ (C-H stretch of aromatic rings)

-

~2950 cm⁻¹ (C-H stretch of the methyl group)

-

~1720 cm⁻¹ (C=O stretch of the ester)

-

~1600, 1500, 1450 cm⁻¹ (C=C stretching vibrations of the aromatic rings)

-

~1250 cm⁻¹ (C-O stretch of the ether and ester)

-

Mass Spectrometry (MS)

-

ESI-MS: m/z 259.09 [M+H]⁺, 281.07 [M+Na]⁺

Applications in Advanced Synthesis

The utility of this compound as a versatile intermediate is best illustrated through its application in the synthesis of complex, high-value molecules.

Pharmaceutical Synthesis: A Precursor to the Anticancer Drug Cediranib

A structurally related compound, methyl 4-(benzyloxy)-3-methoxybenzoate, serves as a key intermediate in the synthesis of Cediranib, a potent tyrosine kinase inhibitor used in cancer therapy.[3] The synthesis of this intermediate follows a similar benzylation strategy, highlighting the importance of this class of compounds in medicinal chemistry.

Figure 2: Role in Pharmaceutical Synthesis. A simplified workflow showing the progression from a related starting material to the anticancer drug Cediranib.

Natural Product Synthesis and Materials Science

Protected benzyloxyphenols and benzyloxybenzoates are crucial components in the total synthesis of various natural products.[1] Their structural motifs are also integral to the design of liquid crystals and other advanced materials, where the rigid aromatic core and the flexible benzyloxy group can be tailored to achieve desired physical properties.[2]

Strategic Deprotection

The benzyl protecting group can be efficiently removed under mild conditions, most commonly via catalytic hydrogenation.

Deprotection Protocol

-

Reaction Setup: Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a flask suitable for hydrogenation.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate to obtain the deprotected product, methyl 2,4-dihydroxybenzoate.

Safety and Handling

-

GHS Hazard Statements (Predicted):

-

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its inherent versatility, coupled with a straightforward and high-yielding synthesis, positions it as an indispensable tool for the modern synthetic chemist. From the intricate pathways of natural product synthesis to the demanding requirements of pharmaceutical development and the innovative frontier of materials science, this intermediate offers a reliable and efficient starting point for the construction of complex and valuable molecules. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to confidently and effectively integrate this powerful building block into their synthetic endeavors.

References

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

-

Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

- CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.

-

4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate. [Link]

-

SDFINE. (n.d.). METHYL-4-HYDROXYBENZOATE GHS Safety Data Sheet. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

Li, J., & Zhang, W. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1562. [Link]

Sources

The Strategic Role of Methyl 4-(benzyloxy)-2-hydroxybenzoate in the Synthesis of Complex Natural Products: A Technical Guide

Introduction: The Architectural Elegance of a Versatile Building Block

In the intricate world of natural product synthesis, the strategic selection of starting materials and intermediates is paramount to the success and efficiency of a synthetic campaign. Among the myriad of available building blocks, methyl 4-(benzyloxy)-2-hydroxybenzoate emerges as a compound of significant interest for chemists engaged in the construction of complex molecular architectures. Its unique arrangement of functional groups—a nucleophilic phenol, a sterically accessible ester, and a readily cleavable benzyl ether—offers a powerful toolkit for regioselective modifications, making it an invaluable precursor in the synthesis of various biologically active compounds, including pharmaceuticals and natural products.[1][2]

This technical guide provides an in-depth exploration of the synthesis, strategic advantages, and application of this compound in the context of natural product synthesis. We will delve into the causality behind its use, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis and Strategic Considerations

The preparation of this compound is a straightforward yet critical process that sets the stage for its subsequent applications. The most common and efficient method involves the selective benzylation of the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate.

Experimental Protocol: Synthesis of this compound

Objective: To regioselectively protect the 4-hydroxyl group of methyl 2,4-dihydroxybenzoate via benzylation.

Materials:

-

Methyl 2,4-dihydroxybenzoate

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl ethyl ketone (MEK)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (60–120 mesh)

-

Ethyl acetate

-

Hexane

-

Ethanol

Procedure:

-

A mixture of methyl 2,4-dihydroxybenzoate (1.0 mmol), benzyl chloride (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in methyl ethyl ketone is refluxed for 12 hours.[2]

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between chloroform and water. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[2]

-

The crude product is obtained by evaporation of the solvent and purified by column chromatography on silica gel using a 5% ethyl acetate in hexane eluent.[2]

-

The purified product is recrystallized from ethanol to yield colorless plates of this compound.[2]

Discussion of Experimental Choices:

-

Choice of Base: Anhydrous potassium carbonate is a mild base, crucial for the selective deprotonation of the more acidic 4-hydroxyl group over the sterically hindered and intramolecularly hydrogen-bonded 2-hydroxyl group.

-

Solvent System: Methyl ethyl ketone provides a suitable polarity and boiling point for the reaction to proceed at a reasonable rate without promoting side reactions.

-

Purification: Column chromatography is essential for separating the desired mono-benzylated product from unreacted starting material and the di-benzylated byproduct.

Strategic Advantages of the Benzyl Protecting Group

The choice of the benzyl group to protect the 4-hydroxyl function is a strategic one, offering several advantages in a multi-step synthesis:

-

Stability: The benzyl ether is stable to a wide range of reaction conditions, including mildly acidic and basic media, as well as many oxidizing and reducing agents.

-

Orthogonal Deprotection: The benzyl group can be readily removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which is orthogonal to many other protecting groups, allowing for selective deprotection in the presence of other sensitive functionalities.

-

Activation of the Aromatic Ring: The remaining free 2-hydroxyl group can direct ortho-lithiation or other electrophilic aromatic substitution reactions, enabling further functionalization of the benzene ring.

Application in Natural Product Synthesis: The Case of Colletoic Acid

While direct total syntheses employing this compound are not extensively documented in publicly accessible literature, its structural motif and the underlying synthetic strategy are highly relevant to the synthesis of numerous natural products. A prime example is the family of fungal secondary metabolites known as colletoic acid and its derivatives, which are produced by species of the genus Colletotrichum.[3] These compounds exhibit interesting biological activities, including potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), making them attractive targets for medicinal chemistry and drug development.[4][5]

The core of colletoic acid contains a substituted dihydroxybenzoic acid moiety. The synthetic strategies for constructing this complex natural product often rely on a starting material that is structurally analogous to this compound, namely a selectively protected derivative of a substituted 2,4-dihydroxybenzoic acid. The principles of regioselective protection and subsequent functionalization are directly applicable.

Conceptual Synthetic Workflow for a Colletoic Acid Analogue

The following workflow illustrates the strategic utility of a protected 2,4-dihydroxybenzoate core in the synthesis of a simplified analogue of colletoic acid. This highlights the importance of the benzyl protecting group in enabling key transformations.

Caption: Conceptual workflow for the synthesis of a colletoic acid analogue.

Rationale for the Synthetic Strategy:

-

Starting Material: The synthesis commences with a derivative of this compound, specifically the 6-methyl analogue, which is a common structural motif in this class of natural products.[6][7] The benzyl group at the 4-position ensures that the more nucleophilic hydroxyl group is protected, allowing for selective reactions at other positions.

-

Ortho-Functionalization: The free 2-hydroxyl group can be used to direct an electrophilic substitution, such as a Friedel-Crafts acylation, to the C3 position. This is a critical step for introducing the carbon framework necessary for the eventual spirocyclic system.

-

Side Chain Elaboration: The introduced side chain can be further modified to install the necessary functional groups for the subsequent cyclization.

-

Cyclization and Stereocontrol: The formation of the spiro-lactone ring system is a key challenge in the synthesis of colletoic acid. The stereochemistry of this ring is often controlled through substrate-directed reactions.

-

Selective Deprotection: In the final stages of the synthesis, the benzyl protecting group is removed. Catalytic hydrogenation is the method of choice as it is mild and will not affect other functional groups that may be present in the molecule.

-

Hydrolysis: The final step is typically the saponification of the methyl ester to yield the free carboxylic acid, completing the synthesis of the natural product analogue.

Quantitative Data Summary

While a complete dataset for a total synthesis starting directly from this compound is not available, the following table summarizes typical yields for the key transformations discussed in this guide, based on analogous reactions reported in the literature.

| Step | Reaction Type | Reagents and Conditions | Typical Yield (%) |

| Synthesis of Starting Material | |||

| 1. Benzylation | Williamson Ether Synthesis | Benzyl chloride, K₂CO₃, MEK, reflux | 85-95 |

| Core Functionalization | |||

| 2. Friedel-Crafts Acylation | Electrophilic Aromatic Subst. | Acyl chloride, Lewis acid (e.g., AlCl₃) | 60-80 |

| Final Steps | |||

| 3. Benzyl Deprotection | Catalytic Hydrogenation | H₂, Pd/C, MeOH or EtOAc | >95 |

| 4. Saponification | Ester Hydrolysis | LiOH or NaOH, THF/H₂O | >90 |

Conclusion and Future Outlook

This compound is a strategically important and versatile building block in organic synthesis. Its facile preparation and the unique reactivity conferred by its pattern of functionalization make it an ideal starting point for the synthesis of complex natural products, particularly those containing a substituted dihydroxybenzoic acid core. The benzyl protecting group provides the necessary stability and orthogonality for a multi-step synthetic sequence.

While the direct application of this specific compound in completed total syntheses is not yet widely reported, the synthetic strategies it enables are of fundamental importance. Future work in the field of natural product synthesis will undoubtedly continue to leverage the principles of regioselective protection and functionalization that are so elegantly embodied in this compound. As new and increasingly complex natural products are discovered, the demand for such well-designed and strategically activated building blocks will only continue to grow.

References

-

Enantioselective Total Synthesis of (+)-Colletoic Acid via Catalytic Asymmetric Intramolecular Cyclopropanation of an α-Diazo-β-keto Diphenylphosphine Oxide. Organic Letters. [Link]

-

Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

-

Methyl 4-benzyloxy-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Secondary metabolites produced by Colletotrichum spp. on different olive cultivars. bioRxiv. [Link]

-

Total Synthesis (E) and (Z)‑Ocellenyne. YouTube. [Link]

-

Total Synthesis of Five Lipoteichoic acids of Clostridium difficile. PubMed. [Link]

-

Total Syntheses of Colletopeptide A and Colletotrichamide A. MDPI. [Link]

- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. ResearchGate. [Link]

-

Teichoic acids: synthesis and applications. Royal Society of Chemistry. [Link]

-

Synthesis and evaluation of colletoic acid core derivatives. PubMed. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. biorxiv.org [biorxiv.org]

- 3. bibrepo.uca.es [bibrepo.uca.es]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of colletoic acid core derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Foreword: Unveiling the Therapeutic Potential of a Benzoate Derivative

To the dedicated researchers, scientists, and drug development professionals who are the driving force behind therapeutic innovation, this guide serves as a comprehensive exploration into the prospective biological activities of Methyl 4-(benzyloxy)-2-hydroxybenzoate. While direct and extensive research on this specific molecule is nascent, its structural characteristics, rooted in the well-studied benzoate and phenol chemical families, provide a fertile ground for hypothesizing a range of significant biological effects.

This document is structured not as a rigid protocol, but as a dynamic guide to scientific inquiry. It is designed to provide you with the foundational knowledge, theoretical frameworks, and practical experimental designs necessary to systematically investigate the therapeutic potential of this compound. We will delve into its structural similarities with known bioactive compounds and, from this, extrapolate potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Our approach is grounded in the principles of scientific integrity and logical progression. Each proposed activity is accompanied by a detailed, step-by-step experimental workflow, complete with the rationale behind methodological choices. This is intended to not only guide your research but also to empower you to adapt and innovate upon these foundational protocols. The inclusion of illustrative diagrams and data-centric tables is intended to further clarify complex processes and facilitate a deeper understanding of the potential applications of this promising compound.

It is our conviction that a thorough and methodologically sound investigation into this compound and its derivatives could unlock novel therapeutic avenues. Let this guide be your catalyst for discovery.

Molecular Profile and Structural Significance

This compound is a chemical compound with the molecular formula C15H14O4.[1] Its structure is characterized by a methyl benzoate core, substituted with a hydroxyl group at the 2-position and a benzyloxy group at the 4-position. The presence of these functional groups is of paramount importance when predicting its biological activities. Protected benzyloxyphenols and benzyloxybenzoates are recognized as crucial intermediates in the synthesis of pharmaceuticals, natural products, and polymers.[2]

The phenolic hydroxyl group is a well-established pharmacophore, known to contribute to antioxidant and anti-inflammatory properties by acting as a hydrogen donor to neutralize free radicals. The benzyloxy group, while potentially influencing solubility and cell permeability, may also play a role in receptor binding. Furthermore, the overall scaffold of this compound shares similarities with parabens (alkyl esters of p-hydroxybenzoic acid), which are widely utilized for their antimicrobial properties.[3]

Derivatives of 4-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral effects.[4][5] This provides a strong rationale for investigating similar properties in this compound.

Potential Antimicrobial Activity

The structural resemblance of this compound to parabens, which are esters of p-hydroxybenzoic acid, strongly suggests a potential for antimicrobial activity.[3] Parabens are effective against a broad spectrum of microbes and are commonly used as preservatives in pharmaceuticals, cosmetics, and food products.[3][5] The antimicrobial efficacy of parabens is attributed to their ability to disrupt microbial membrane transport processes and inhibit the synthesis of DNA, RNA, and key enzymes.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound could be exerted through several mechanisms, including:

-

Membrane Disruption: The lipophilic nature of the benzyloxy group may facilitate the compound's insertion into the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Enzyme Inhibition: The phenolic hydroxyl group could interact with and inhibit the activity of essential microbial enzymes, such as those involved in cellular respiration or cell wall synthesis.

-

Disruption of Proton Motive Force: The compound might act as a protonophore, dissipating the proton gradient across the microbial membrane and thereby disrupting ATP synthesis and nutrient transport.

Experimental Protocol: Evaluation of Antimicrobial Efficacy

A standard and effective method to assess the antimicrobial activity of a novel compound is through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution assays.[6][7][8][9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.

-

Create a two-fold serial dilution of the compound by adding 100 µL of the stock solution to the first well of a row, mixing, and then transferring 100 µL to the next well, and so on.

-

-